molecular formula C11H17ClN2O B1432015 4-(methylamino)-N-phenylbutanamide hydrochloride CAS No. 1797018-11-1

4-(methylamino)-N-phenylbutanamide hydrochloride

Cat. No.: B1432015
CAS No.: 1797018-11-1
M. Wt: 228.72 g/mol
InChI Key: LLFRZIGXQBHWNF-UHFFFAOYSA-N
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Description

4-(Methylamino)-N-phenylbutanamide hydrochloride is a chemical compound that belongs to the class of amides. It is characterized by the presence of a methylamino group attached to the butanamide backbone, with a phenyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylamino)-N-phenylbutanamide hydrochloride typically involves the reaction of 4-(methylamino)butyric acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)-N-phenylbutanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

4-(Methylamino)-N-phenylbutanamide hydrochloride is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Used in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 4-(methylamino)-N-phenylbutanamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound can inhibit enzyme activity by forming a stable complex with the enzyme, thereby preventing substrate binding. Additionally, it can interact with cellular receptors, altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylamino)butyric acid hydrochloride
  • N-Phenylbutanamide
  • 4-(Dimethylamino)pyridine

Uniqueness

4-(Methylamino)-N-phenylbutanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a unique combination of a methylamino group and a phenyl group, which enhances its binding affinity to certain molecular targets and its overall stability .

Properties

IUPAC Name

4-(methylamino)-N-phenylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-12-9-5-8-11(14)13-10-6-3-2-4-7-10;/h2-4,6-7,12H,5,8-9H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFRZIGXQBHWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC(=O)NC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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